N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of a 2,4-dinitrophenyl group attached to a chromene ring system, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable chromene derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may interfere with cellular processes such as oxidative phosphorylation, leading to changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but different applications.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used as a pesticide.
Uniqueness
N-(2,4-dinitrophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct chemical and biological properties compared to other dinitrophenyl derivatives.
Properties
Molecular Formula |
C16H9N3O7 |
---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9N3O7/c20-15(11-7-9-3-1-2-4-14(9)26-16(11)21)17-12-6-5-10(18(22)23)8-13(12)19(24)25/h1-8H,(H,17,20) |
InChI Key |
JOCAUGSIAXBFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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